Stobadine

Descripción general

Descripción

Stobadina es un derivado de piridoindol conocido por sus potentes propiedades antioxidantes. Fue sintetizado por primera vez en 1983 y desde entonces ha sido estudiado ampliamente por su capacidad para eliminar especies reactivas de oxígeno y proteger los tejidos del estrés oxidativo . Stobadina está estructuralmente relacionada con el indol y se ha comparado con el antioxidante fenólico Trolox .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis implica la ciclación de precursores apropiados bajo condiciones controladas para formar el núcleo de piridoindol . Las condiciones de reacción típicamente incluyen el uso de disolventes como etanol o metanol y catalizadores para facilitar el proceso de ciclación.

Métodos de Producción Industrial

Para la producción industrial, la stobadina se sintetiza a menudo en reactores a gran escala donde las condiciones de reacción se optimizan para el rendimiento y la pureza. El proceso implica el uso de materiales de partida de alta pureza y medidas estrictas de control de calidad para garantizar la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Stobadina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Stobadina puede oxidarse para formar varios productos de oxidación. Esta reacción a menudo se ve facilitada por agentes oxidantes como el peróxido de hidrógeno.

Reducción: Las reacciones de reducción de stobadina pueden conducir a la formación de derivados reducidos.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de Sustitución: Halogenos, agentes alquilantes.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de stobadina puede conducir a la formación de varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de compuestos de piridoindol sustituidos .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Stobadine's multifaceted applications can be categorized into several domains:

Chemistry

- Model Compound : this compound serves as a model for studying the antioxidant mechanisms of pyridoindoles. Its unique structure allows researchers to investigate the properties and behaviors of similar compounds in oxidative stress scenarios.

Biology

- Cellular Responses : It is utilized to study cellular responses to oxidative stress, providing insights into the protective effects of antioxidants on various cell types.

Medicine

- Therapeutic Potential : this compound has shown promise in treating conditions associated with oxidative stress, including:

- Cardiovascular diseases

- Neurodegenerative disorders

- Ischemic injuries

Industry

- Additive in Products : Its antioxidant properties make it a potential additive in products requiring oxidative stability, enhancing shelf life and safety.

Comparative Studies

A comparative analysis highlights this compound's antioxidant activity relative to other compounds:

| Compound | Antioxidant Activity | Cell Type | Observations |

|---|---|---|---|

| This compound | Moderate | HUVEC | No cytotoxic effect at <200 µM |

| SMe1EC2 | High | RAW264.7 | Inhibited reactive oxygen species production by up to 50% |

| Dehydrothis compound | Variable | Various | Altered antioxidant activity compared to this compound |

Recent studies have indicated that SMe1EC2, a low-basicity derivative of this compound, exhibits superior antioxidant properties in specific experimental setups compared to its parent compound.

Case Studies

Several case studies have explored the practical applications of this compound:

Protective Effects Against Hemolysis

In vitro studies demonstrated that this compound effectively protects red blood cells from free radical-induced hemolysis. The efficiency varied with different radical initiators, indicating its potential for clinical applications in blood preservation and transfusion medicine.

Cancer Cell Proliferation

Research on cancer cell lines (e.g., MCF-7 and HeLa) revealed that extracts containing this compound could inhibit cell proliferation at specific concentrations while enhancing the antioxidant capacity of these extracts. This suggests a dual role in both inhibiting cancer growth and protecting healthy cells.

Metabolomic Profiling

Studies involving phenolic extracts from grape species showed that compounds like this compound can prevent DNA damage caused by free radicals, supporting its potential use in cancer prevention strategies.

Mecanismo De Acción

Stobadina ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina las especies reactivas de oxígeno y previene el daño oxidativo a los componentes celulares. Los objetivos moleculares de stobadina incluyen las especies reactivas de oxígeno y los radicales libres, que neutraliza mediante la donación de electrones. Esta acción ayuda a mantener la integridad celular y prevenir el daño inducido por el estrés oxidativo .

Comparación Con Compuestos Similares

Stobadina se compara a menudo con otros antioxidantes, como:

Trolox: Un análogo soluble en agua de la vitamina E, conocido por sus potentes propiedades antioxidantes.

Cemtirestat: Un derivado de triazinoindol con actividades antioxidantes e inhibidoras de la reductasa de aldosa.

Epalrestat: Un inhibidor de la reductasa de aldosa utilizado clínicamente para complicaciones diabéticas.

Singularidad

La singularidad de Stobadina radica en su doble función como antioxidante y agente neuroprotector. Su capacidad para eliminar una amplia gama de especies reactivas de oxígeno y su estabilidad estructural la convierten en un compuesto valioso para la investigación y aplicaciones terapéuticas .

Actividad Biológica

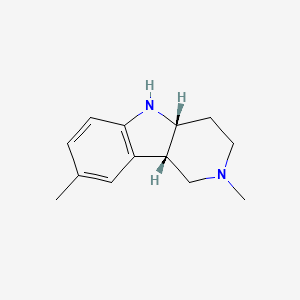

Stobadine, chemically known as (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, is a pyridoindole compound recognized for its significant biological activities, particularly its antioxidant properties. This compound has been the subject of extensive research due to its potential therapeutic applications in various oxidative stress-related conditions.

Antioxidant Properties

This compound exhibits strong antioxidant activity , which has been demonstrated through various in vitro and in vivo studies. Its mechanism primarily involves scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage in cells.

Key Findings:

- In studies using macrophage RAW 264.7 cells stimulated with lipopolysaccharides (LPS), this compound effectively reduced nitric oxide production by approximately 15% at concentrations ranging from 1 to 20 µM .

- Comparative studies indicated that this compound's structural analog, SMe1EC2, exhibited superior antioxidant properties, inhibiting ROS/RNS production more effectively than this compound itself .

Neuroprotective Effects

This compound has been shown to possess neuroprotective properties . Research indicates that it can protect neuronal cells from damage caused by hypoxia-reoxygenation events. In animal models, this compound administration resulted in reduced lipid peroxidation in brain tissues following ischemic episodes .

Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory effects . It has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators in various cell types. This activity is particularly relevant in conditions such as neuroinflammation and cardiovascular diseases .

Other Biological Activities

In addition to its antioxidant and anti-inflammatory properties, this compound has been investigated for other potential biological activities:

- Antimicrobial : Some studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains.

- Anticancer : Preliminary research indicates that this compound could play a role in cancer therapy by inducing apoptosis in cancer cells and enhancing the efficacy of conventional chemotherapeutics .

Table 1: Summary of this compound's Biological Activities

Case Study: Neuroprotection in Ischemia

A study conducted on the effects of this compound during ischemia-reperfusion injury revealed significant neuroprotective outcomes. The administration of this compound before inducing ischemia led to a marked reduction in neuronal cell death and oxidative stress markers compared to control groups. This suggests its potential as a therapeutic agent in stroke management.

The biological activity of this compound can be attributed to its chemical structure, which allows it to act as a chain-breaking antioxidant. The indolic nitrogen within its structure plays a crucial role in scavenging free radicals and stabilizing reactive intermediates .

Propiedades

IUPAC Name |

(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJQCYXRNNCURD-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201338826 | |

| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85202-17-1 | |

| Record name | Stobadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085202171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STOBADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NJ6MT0AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Stobadine?

A1: this compound primarily functions as an antioxidant. Its main mechanism of action involves scavenging reactive oxygen species (ROS), including peroxyl radicals and alkoxyl radicals. [, , , , ]

Q2: Does this compound interact directly with any enzymes or receptors?

A2: While this compound's primary action is through ROS scavenging, research suggests interactions with specific enzymes and receptors. Studies have shown that this compound can inhibit voltage-operated ion channels, including sodium, potassium, and calcium channels in rat sensory neurons. [] Additionally, this compound can modulate human neutrophil functionality, particularly by inhibiting superoxide generation and myeloperoxidase release induced by receptor-specific stimuli like fMLP and opsonized zymosan. [] It also interacts with cytochrome P450 in rat liver microsomes, potentially stimulating its oxidase function. []

Q3: What are the downstream effects of this compound's antioxidant activity?

A3: this compound's antioxidant activity leads to several beneficial downstream effects. It can:

- Protect against oxidative damage: This includes protection of lipids, proteins, and DNA in various tissues like the heart, brain, kidneys, and liver. [, , , , ]

- Improve vascular function: this compound can attenuate vascular dysfunction by preserving endothelial function and reducing vasoconstriction. [, ]

- Reduce inflammation: By scavenging ROS, this compound can indirectly reduce the inflammatory response. [, ]

- Modulate cellular signaling: this compound can interfere with signaling pathways involved in inflammation and oxidative stress. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C14H18N2 and its molecular weight is 214.31 g/mol. [, ]

Q5: Is there any information available about the spectroscopic data of this compound?

A5: Yes, studies using pulse radiolysis with optical detection showed that one-electron oxidation of this compound generates a radical cation with absorbance maxima at 280 and 445 nm. This radical cation deprotonates to form a nitrogen-centered radical with absorbance maxima at 275, 335, and 410 nm. []

Q6: How do structural modifications of this compound affect its antioxidant activity?

A6: Research suggests that modifications to the this compound structure can significantly impact its antioxidant activity. For instance, dehydrothis compound, a derivative with an aromatized pyridoindole skeleton, exhibits reduced antioxidant activity compared to this compound. [] Furthermore, N-acetylation of the indolic nitrogen in this compound completely abolishes its radical scavenging capacity. [] These findings highlight the importance of the indolic nitrogen center for this compound's antioxidant action. [] A study comparing this compound with its low-basicity derivative, SMe1EC2, found that SMe1EC2 exhibited higher antioxidant activity, potentially due to both improved intrinsic free radical scavenging and better bioavailability. []

Q7: What is known about the stability of this compound in different formulations?

A7: One study examined the bioavailability and pharmacokinetics of two different oral this compound dipalmitate formulations in dogs. Results indicated bioequivalence between the two formulations, suggesting consistent absorption rates despite technological differences. [] Further research is needed to comprehensively understand the stability of this compound under various conditions.

Q8: Are there any specific formulation strategies used to enhance this compound's bioavailability?

A8: While the provided research doesn't explicitly detail formulation strategies for this compound, studies mention the use of dipalmitate salt (DP 1031) for oral administration. [] This suggests that employing prodrug strategies, like using the dipalmitate ester, might be employed to potentially enhance its bioavailability.

Q9: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A9: Studies in rabbits demonstrated that this compound crosses the placental barrier, particularly accumulating in the fetal brain and heart during late gestation. [] Research on rats revealed that this compound is metabolized in the liver, primarily by microsomal enzymes. Two main metabolites have been identified: N-desmethyl this compound and this compound N-oxide, which exists as two stereoisomers. [, ] Further research is necessary to fully elucidate this compound's ADME profile in other species, including humans.

Q10: What evidence supports this compound's in vivo activity and efficacy?

A10: Numerous animal studies highlight this compound's in vivo efficacy in various models:

- Diabetic complications: In diabetic rats, this compound attenuated albuminuria, enzymuria, kidney lipid peroxidation, and matrix collagen cross-linking. [] It also improved NCV deficits and protected against oxidative damage in various tissues. [, , ]

- Ischemia-reperfusion injury: this compound demonstrated protective effects against ischemia-reperfusion injury in various organs, including the heart, brain, kidneys, and intestines. [, , , , ]

- Other models: this compound exhibited protective effects against alloxan-induced hyperglycemia and lipid peroxidation. [, ] It also showed efficacy in reducing gastric mucosal injury and attenuating behavioral changes in stressed mice. [, ]

Q11: What in vitro models have been used to study this compound's effects?

A11: Several in vitro models have been employed to investigate this compound's mechanism of action and potential therapeutic benefits:

- Liposome peroxidation: this compound effectively inhibited lipid peroxidation induced by cumene hydroperoxide and copper ions in liposomal models. [, ]

- Cell-free systems: this compound demonstrated its free radical scavenging capabilities by inhibiting AAPH-induced oxidation in cell-free systems. []

- Isolated cells: Studies utilizing isolated human neutrophils revealed this compound's ability to inhibit superoxide generation and myeloperoxidase release induced by various stimuli. [, , ] Further research using isolated cells and tissues could provide more detailed insights into its cellular and molecular targets.

Q12: Have any clinical trials been conducted with this compound?

A12: While the provided research indicates this compound has progressed to Phase 2 clinical trials [], specific details about these trials are not included.

Q13: What analytical techniques have been used to study this compound?

A13: Various analytical methods have been employed in this compound research:

- Spectrophotometry: Used to monitor conjugated diene formation in lipid peroxidation studies and to analyze this compound's interaction with stable free radicals like DPPH. [, , , ]

- Chromatography: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) were utilized for separating and identifying this compound and its metabolites. [, ]

- Mass spectrometry: Employed in conjunction with liquid chromatography (LC-MS/MS) to quantify this compound levels in human plasma. []

- Chemiluminescence: Used to assess the production of reactive oxygen species (ROS) in various biological samples. [, , ]

- Enzyme assays: Various enzyme activities, including superoxide dismutase, glutathione peroxidase, catalase, and N-acetyl-β-D-glucosaminidase, were measured to assess oxidative stress and tissue damage. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.